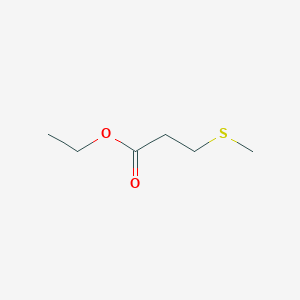
Benzetimide
Übersicht
Beschreibung
Benzetimide is a member of piperidines . It is a muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism .
Synthesis Analysis
The synthesis of benzetimide derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2- (substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .
Molecular Structure Analysis
The molecular formula of Benzetimide is C23H26N2O2 . The molecular weight is 362.5 g/mol .
Wissenschaftliche Forschungsanwendungen
Neuroscience Research
Benzetimide has been utilized in neuroscience research to study the role of muscarinic acetylcholine receptors (mAChRs) in the central nervous system. By blocking these receptors, researchers can investigate the effects on neurological pathways and functions, such as learning, memory, and motor control. This has implications for understanding diseases like Alzheimer’s and Parkinson’s .
Ophthalmology Studies
In ophthalmology, Benzetimide’s ability to induce mydriasis, or dilation of the pupil, makes it valuable for eye examinations and surgeries. It helps in studying the effects of muscarinic receptor antagonism on ocular functions and can be used to develop treatments for conditions like uveitis and glaucoma .
Antiparkinsonian Agent Investigation
Benzetimide has been investigated as a potential antiparkinsonian agent. Its anticholinergic properties may help alleviate symptoms of Parkinson’s disease, such as tremors and muscle rigidity. Research in this area aims to develop more effective treatments with fewer side effects compared to current medications .
Veterinary Medicine
The compound has applications in veterinary medicine, particularly in treating diarrhea in cattle and calves. By inhibiting acetylcholine receptors in the gastrointestinal tract, Benzetimide can reduce intestinal motility and secretions, providing relief from gastrointestinal disorders .
Pharmacological Studies
Benzetimide serves as a tool in pharmacological studies to understand the pharmacodynamics and pharmacokinetics of muscarinic receptor antagonists. It helps in the development of new drugs with similar or improved profiles for treating various conditions influenced by muscarinic receptors .
Drug Interaction Research
Researchers use Benzetimide to study drug interactions, especially how muscarinic receptor antagonists interact with other medications. This is crucial for predicting and managing potential adverse effects when multiple drugs are administered simultaneously .
Safety and Hazards
Wirkmechanismus
Target of Action
Benzetimide, also known as the (-)-enantimorph of dexetimide , primarily targets the muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system and are involved in various physiological functions.
Mode of Action
Benzetimide acts as a muscarinic antagonist . This means it binds to the muscarinic acetylcholine receptors and blocks their activation by acetylcholine, a neurotransmitter. By doing so, it inhibits the parasympathetic nerve impulses, which are responsible for involuntary muscle movements in the gastrointestinal tract, lungs, and other areas of the body.
Result of Action
The molecular and cellular effects of benzetimide’s action primarily involve the inhibition of muscarinic acetylcholine receptors. This inhibition can alter the function of various organ systems throughout the body, potentially leading to therapeutic effects. For instance, benzetimide has been used to treat neuroleptic-induced parkinsonism , a condition characterized by movement and muscle control problems.
Eigenschaften
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046173 | |
| Record name | Benzetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzetimide | |
CAS RN |
14051-33-3 | |
| Record name | Benzetimide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZETIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
